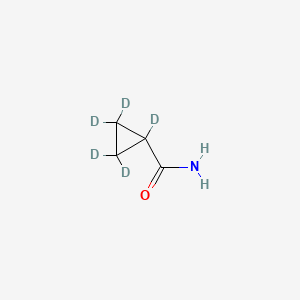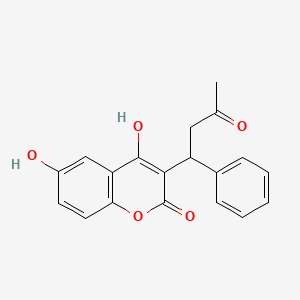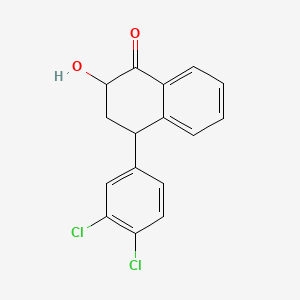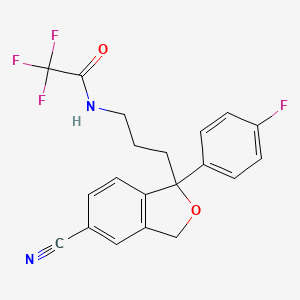
Cyclopropylamide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylamide-d5 is a deuterated analog of cyclopropylamide, a cyclic amide with a three-membered ring structure. The deuterium atoms replace the hydrogen atoms in the cyclopropyl ring, making it a valuable tool in various research fields, including drug discovery, environmental studies, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylamide-d5 can be synthesized through several methods. One common approach involves the deuteration of cyclopropylamide using deuterium gas or deuterated reagents under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Cyclopropylamide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to cyclopropylamine-d5 using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Cyclopropylamine-d5.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Cyclopropylamide-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound in various chemical reactions, allowing researchers to study reaction mechanisms and pathways.
Biology: In biological studies, this compound is used as a tracer to investigate metabolic pathways and enzyme activities.
Medicine: The compound is employed in drug discovery and development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: this compound is used in the production of specialty chemicals and materials, where its unique isotopic composition provides distinct advantages
Mechanism of Action
The mechanism of action of cyclopropylamide-d5 involves its interaction with specific molecular targets and pathways. In biological systems, the deuterium atoms in this compound can influence the rate of metabolic reactions, leading to altered pharmacokinetics and pharmacodynamics. This isotopic effect is utilized to enhance the stability and efficacy of drugs, making this compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Cyclopropylamide-d5 can be compared with other similar compounds, such as:
Cyclopropylamide: The non-deuterated analog of this compound, which lacks the isotopic labeling.
Cyclopropylamine-d5: A deuterated analog of cyclopropylamine, which has similar applications but differs in its chemical structure and reactivity.
Cyclopropylcarbinol-d5: Another deuterated compound with a cyclopropyl ring, used in different research contexts.
Uniqueness: this compound stands out due to its deuterium labeling, which provides unique advantages in research and industrial applications. The isotopic substitution enhances the compound’s stability and allows for precise tracking in various studies, making it a valuable tool in multiple scientific fields .
Properties
IUPAC Name |
1,2,2,3,3-pentadeuteriocyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)/i1D2,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMMVWOEOZMVMS-UXXIZXEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C(=O)N)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661878 |
Source


|
| Record name | (~2~H_5_)Cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185054-94-7 |
Source


|
| Record name | (~2~H_5_)Cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)


![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)



